molecular formula C5H10O2 B153709 Methyl butyrate CAS No. 623-42-7

Methyl butyrate

Cat. No. B153709
Key on ui cas rn: 623-42-7
M. Wt: 102.13 g/mol
InChI Key: UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Patent
US06255318B1

Procedure details

To a stirring mixture of 2-[1,6]naphthyridinecarboxylic acid (50 mg, 0.287 mmol) in anhydrous DMF (1.0 mL) at room temperature was added sequentially 1-hydroxybenzotriazole hydrate (42.7 mg, 0.316 mmol), 2-(aminomethyl)pyridine (45.3 μL, 0.431 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride (61.8 mg, 0.316 mmol). The resulting mixture was allowed to stir at room temperature overnight and it was found to be clear. The solvent was removed under 5 vacuum. Flash column chromatography of the residue (50% hexane/ethyl acetate to 5% methanol I ethyl acetate) afforded the desired product as a light brown solid (78.7 mg, 99%): m.p. 123-125° C.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step Two
Quantity
45.3 μL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride
Quantity
61.8 mg
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=[O:12].O.ON1C2C=CC=C[C:19]=2N=N1.[NH2:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1>CN(C=O)C>[CH2:3]([CH2:2][C:11]([O:13][CH3:19])=[O:12])[CH3:4].[N:28]1[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=1[CH2:26][NH:25][C:11]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[N:7][CH:6]=2)[N:1]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
N1=C(C=CC2=CN=CC=C12)C(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
42.7 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
45.3 μL
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride
Quantity
61.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under 5 vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
N1=C(C=CC=C1)CNC(=O)C1=NC2=CC=NC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78.7 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 207.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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